Cas no 886912-15-8 (2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide)

2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 2,5-dichloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
- 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide
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- インチ: 1S/C14H9Cl2N3O4S2/c1-25(21,22)8-4-2-7(3-5-8)13-18-19-14(23-13)17-12(20)9-6-10(15)24-11(9)16/h2-6H,1H3,(H,17,19,20)
- InChIKey: VHKYTRRPCLMCFE-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)SC(Cl)=CC=1C(NC1=NN=C(C2=CC=C(S(C)(=O)=O)C=C2)O1)=O
2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0817-50mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-75mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-2mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-100mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-5μmol |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-2μmol |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-4mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-20mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-10mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2645-0817-25mg |
2,5-dichloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
886912-15-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamideに関する追加情報
Introduction to 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide (CAS No. 886912-15-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide (CAS No. 886912-15-8) represents a fascinating molecular entity that has garnered significant attention in the realms of chemical biology and medicinal chemistry. Its unique structural framework, characterized by the integration of multiple heterocyclic moieties—specifically a thiophene ring linked to an oxadiazole unit—modified by chloro and methanesulfonyl substituents, positions it as a promising candidate for further exploration in drug discovery and biological research.
At the heart of this compound's appeal lies its sophisticated architecture, which combines elements known to exhibit favorable pharmacokinetic properties. The presence of electron-withdrawing groups such as chloro atoms and the electron-donating methanesulfonyl moiety on the aromatic ring not only influences the electronic distribution within the molecule but also modulates its interactions with biological targets. This balance is critical in medicinal chemistry, where optimizing binding affinity and selectivity often hinges on subtle structural adjustments.
Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of such molecules with unprecedented accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists have been able to hypothesize that 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide may exhibit inhibitory effects against certain enzymes or receptors implicated in inflammatory pathways. These predictions are particularly intriguing given the growing interest in modulating inflammation as a therapeutic strategy for a wide range of diseases.
The oxadiazole core is a well-documented scaffold in medicinal chemistry, renowned for its versatility and bioactivity. It has been incorporated into numerous drug candidates that demonstrate efficacy across diverse therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The incorporation of this motif into the thiophene scaffold of our compound not only enhances its structural complexity but also opens up possibilities for unique interactions with biological systems. The thiophene ring itself is another privileged structure frequently encountered in bioactive molecules, contributing to both metabolic stability and favorable pharmacokinetic profiles.
In light of these structural features, researchers have initiated preliminary in vitro studies to assess the biological profile of 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide. Early results suggest that it may possess inhibitory activity against specific kinases or proteases involved in cellular signaling cascades relevant to diseases such as cancer and neurodegeneration. While these findings are still under investigation and require further validation through rigorous experimental protocols—including cell-based assays and animal models—the potential implications are promising.
The synthesis of this compound exemplifies the growing sophistication of modern organic chemistry techniques. The multi-step process involves strategic functional group transformations that highlight the synthetic ingenuity required to construct such intricate molecules. Key steps include halogenation reactions to introduce the chloro substituents at the 2-position and 5-position of the thiophene ring, followed by sulfonylation to incorporate the methanesulfonyl group at position 4 of an adjacent phenyl ring. Subsequent coupling reactions between the oxadiazole moiety and the thiophene-thiophenecarboxamide backbone complete the molecular assembly.
The role of computational tools in guiding synthetic strategies cannot be overstated. By employing density functional theory (DFT) calculations and molecular modeling software, chemists can optimize reaction conditions and predict outcomes with remarkable precision. This approach not only accelerates the discovery process but also minimizes experimental trial-and-error—a crucial consideration when working with complex molecules like our target compound.
As interest in heterocyclic compounds continues to grow within academia and industry, novel derivatives like 2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide are poised to play pivotal roles in shaping future therapeutic landscapes. Their unique combination of structural features offers a rich canvas for medicinal chemists to explore new pharmacological mechanisms while adhering to principles of drug-likeness and sustainability.
In conclusion,2,5-dichloro-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide (CAS No. 886912-15-8) stands as a testament to the innovative spirit driving advancements in chemical biology and medicinal chemistry today. Its complex architecture presents both challenges and opportunities for researchers seeking novel therapeutic agents capable of addressing unmet medical needs across multiple disease indications.
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